molecular formula C12H20O2 B14207589 Methyl undeca-5,8-dienoate CAS No. 824970-35-6

Methyl undeca-5,8-dienoate

Katalognummer: B14207589
CAS-Nummer: 824970-35-6
Molekulargewicht: 196.29 g/mol
InChI-Schlüssel: VJSUKCRGUYQYCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl undeca-5,8-dienoate is an organic compound with the molecular formula C12H20O2. It is a methyl ester derivative of undeca-5,8-dienoic acid. This compound is characterized by the presence of two conjugated double bonds in its carbon chain, which imparts unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl undeca-5,8-dienoate can be synthesized through various synthetic routes. One common method involves the esterification of undeca-5,8-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl undeca-5,8-dienoate undergoes various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester group.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Amides or ethers, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl undeca-5,8-dienoate has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of methyl undeca-5,8-dienoate involves its interaction with specific molecular targets and pathways. For example, its double bonds can participate in reactions with reactive oxygen species (ROS), leading to the formation of reactive intermediates that can modulate biological processes. Additionally, the ester group can be hydrolyzed by esterases, releasing the corresponding acid, which may have its own biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl deca-5,8-dienoate: Similar structure but with one less carbon atom.

    Methyl dodeca-5,8-dienoate: Similar structure but with one more carbon atom.

    Undeca-5,8-dienoic acid: The parent acid of methyl undeca-5,8-dienoate.

Uniqueness

This compound is unique due to its specific chain length and the presence of conjugated double bonds, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

824970-35-6

Molekularformel

C12H20O2

Molekulargewicht

196.29 g/mol

IUPAC-Name

methyl undeca-5,8-dienoate

InChI

InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h4-5,7-8H,3,6,9-11H2,1-2H3

InChI-Schlüssel

VJSUKCRGUYQYCE-UHFFFAOYSA-N

Kanonische SMILES

CCC=CCC=CCCCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.